![molecular formula C22H26N4O6 B6544735 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946220-55-9](/img/structure/B6544735.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrido[2,3-d]pyrimidin-3-yl group, which is a type of heterocyclic aromatic organic compound. It also contains methoxy and dimethoxyphenyl groups, which are common in many organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of methoxy and dimethoxyphenyl groups could influence its solubility, reactivity, and other properties .Scientific Research Applications
- Near-Infrared (NIR) Fluorescent Probe : AKOS021822482 is an environment-sensitive fluorophore that responds to changes in polarity and viscosity. Its fluorescence can be switched on by low polarity, high viscosity, or the presence of proteins and surfactants . Researchers have explored its use as a switchable NIR fluorescent probe for:
Antitumor Potential
While specific studies on AKOS021822482 are limited, related compounds have shown promise in cancer research:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have demonstrated antitumor effects in animal models, such as inhibiting DHFR and combating carcinosarcoma .
Taste-Enhancing Properties
Interestingly, AKOS021822482 derivatives have potential beyond traditional applications:
- Taste Enhancement : A novel taste-enhancing compound derived from AKOS021822482 exhibited promising results. It may contribute to reducing sodium intake while maintaining food palatability .
Alzheimer’s Disease Research
Although not directly studied, AKOS021822482 derivatives have been explored for their therapeutic potential:
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-13-11-24-20-18(19(13)32-5)21(28)26(22(29)25(20)2)12-17(27)23-9-8-14-6-7-15(30-3)16(10-14)31-4/h6-7,10-11H,8-9,12H2,1-5H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZKXMXYTCMVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide |
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